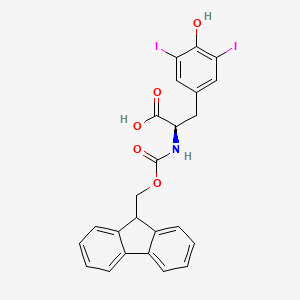

Fmoc-3,5-diiodo-D-tyrosine

描述

Significance of Modified Amino acids in Chemical Biology and Medicinal Chemistry

Modified amino acids are amino acids that have undergone chemical alterations to their structure, which in turn changes their properties. fiveable.me These modifications are crucial in chemical biology and medicinal chemistry as they allow for the fine-tuning of peptides and proteins. fiveable.menih.gov By introducing new functional groups or altering existing side chains, researchers can significantly impact protein function, stability, folding, and interactions with other molecules. fiveable.menih.gov

The applications of these modifications are extensive. They are instrumental in:

Drug Design : Incorporating modified amino acids into peptide-based drugs can enhance their binding affinity to biological targets, improve metabolic stability, and alter pharmacokinetic profiles for better therapeutic efficacy and reduced side effects. fiveable.me

Probing Biological Function : Chemically modified amino acids serve as probes to study the structure and function of proteins within their natural environments. frontiersin.orgrsc.org Techniques like fluorescent labeling or the introduction of bioorthogonal groups enable the tracking of proteins and their interactions in living cells. frontiersin.org

Creating Novel Materials : The unique properties conferred by modifications can be harnessed in materials science, for example, in the development of self-assembling peptides.

Overview of Halogenated Tyrosine Derivatives in Peptide Science

Halogenation, the incorporation of halogen atoms like chlorine, bromine, or iodine, is a key modification strategy in peptide science. Tyrosine is a frequent target for halogenation due to its reactive phenolic ring. mdpi.com This modification is not just a laboratory invention; halogenated amino acids are found in various natural, bioactive molecules, often produced by marine organisms as a defense mechanism. mdpi.com

The introduction of halogens, particularly iodine, into the tyrosine side chain has several important consequences:

Enhanced Biological Activity : The presence of iodine can facilitate key interactions that enhance the biological function of peptides. chemimpex.com Halogenated compounds have shown a wide range of activities, including antibacterial, antiviral, and anti-inflammatory properties. mdpi.com

Formation of Halogen Bonds : Halogen atoms can act as electron donors and form stabilizing interactions known as halogen bonds, which are similar to hydrogen bonds. mdpi.comresearchgate.net These bonds can increase the binding affinity and specificity of a peptide for its target protein. mdpi.comresearchgate.net

Rationale for Research Focus on Fmoc-3,5-diiodo-D-tyrosine as a Stereoisomer

The specific focus on the D-stereoisomer of Fmoc-3,5-diiodo-tyrosine is a critical aspect of its utility in research. While most naturally occurring amino acids are in the L-configuration, the use of D-amino acids offers a significant advantage in peptide design. Peptides constructed from D-amino acids are highly resistant to degradation by proteases, the enzymes that typically break down proteins and peptides in the body. This resistance to proteolysis leads to a longer half-life in biological systems, a highly desirable trait for therapeutic peptides.

Therefore, the rationale for using this compound is to combine the benefits of halogenation with the stereochemical advantage of a D-amino acid. This allows for the creation of synthetic, non-natural peptide architectures that are not only more stable but also possess the unique interactive properties conferred by the diiodo-tyrosine side chain. While both L- and D-isomers are used in peptide synthesis, the D-form is specifically chosen for applications where resisting enzymatic degradation is paramount.

Scope and Organizational Framework of the Academic Research Outline

This article provides a focused analysis of the chemical compound this compound. It begins with an introduction to its place in academic research, highlighting the importance of modified and halogenated amino acids, and the specific reasons for interest in its D-stereoisomer. The subsequent sections will delve into the detailed chemical and physical properties of the compound, presenting data on its molecular structure and characteristics. The article will then explore the common methods for its chemical synthesis and purification. Finally, it will survey the primary research applications of this compound, with a particular emphasis on its role as a building block in solid-phase peptide synthesis for the development of novel peptides.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | References |

| IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

| CAS Number | 212651-51-9 | chemimpex.comlookchem.com |

| Molecular Formula | C₂₄H₁₉I₂NO₅ | chemimpex.comlookchem.com |

| Molecular Weight | 655.22 g/mol | lookchem.com |

| Appearance | Off-white powder/solid | chemimpex.com |

| Melting Point | 202-208 °C | chemimpex.com |

| Optical Rotation | [α]D²⁰ = +14 ± 2º (c=1 in DMF) | chemimpex.com |

| Purity | ≥ 97% (HPLC) | chemimpex.com |

Comparison of Related Tyrosine Derivatives

The choice of a specific tyrosine derivative is crucial for peptide design. The table below compares this compound with its L-isomer and a dinitro-substituted analogue to highlight the impact of stereochemistry and the type of substitution.

| Compound | Structural Difference | Impact on Peptide Properties | Primary Applications |

| This compound | D-configuration at the α-carbon. | Resists enzymatic degradation (proteolysis), leading to increased stability in biological systems. | Used for creating non-natural, stable peptide architectures. |

| Fmoc-3,5-diiodo-L-tyrosine | L-configuration, common in natural systems. | Susceptible to enzymatic degradation. Chirality affects peptide-receptor interactions. | Widely used in peptide synthesis to incorporate iodine for enhanced biological activity and for radiolabeling. chemimpex.com |

| Fmoc-3,5-dinitro-L-tyrosine | Two nitro (-NO₂) groups replace the iodine atoms. | Nitro groups are strongly electron-withdrawing, which alters electronic properties and reduces π-π stacking interactions compared to iodine. | Primarily used in studies of electrophilic substitution. |

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNWCIROCRMKAY-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193311 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212651-51-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc 3,5 Diiodo D Tyrosine and Its Analogues

Advanced Approaches for Diiodination of Tyrosine Precursors

The introduction of two iodine atoms onto the tyrosine ring is a key step that can be achieved through various advanced methods.

A straightforward strategy has been developed for the diiodination of commercially available Fmoc/Boc-L-Tyrosine monomers at the 3- and 5-positions of the aromatic ring. This method provides a direct route to producing these valuable iodinated amino acid building blocks. researchgate.net

Direct iodination of peptides primarily targets tyrosine residues due to the high reactivity of its phenol (B47542) group towards electrophilic attack by iodine. mdpi.com This electrophilic aromatic substitution is a common method for introducing iodine into a peptide structure. mdpi.com Oxidizing agents like Chloramine-T or Iodogen are often used to facilitate this reaction. mdpi.comresearchgate.net The reaction is typically performed in a buffered solution at a slightly basic pH (around 7.0–7.5) and at room temperature for a short duration to minimize peptide degradation. mdpi.com While tyrosine is the main site of iodination, histidine can also be iodinated, although it is less reactive. mdpi.comresearchgate.net The extent of iodination, leading to mono- or di-iodinated products, can be controlled by adjusting the stoichiometry of the reagents. mdpi.com

The development of orthogonally protected iodotyrosine derivatives is crucial for their seamless integration into solid-phase peptide synthesis (SPPS).

Below is a table summarizing the optimization of the iodination reaction of Fmoc-Tyr(tBu)-OH.

| Entry | Silver Salt (equiv.) | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Deprotected Product (%) |

|---|---|---|---|---|---|

| 1 | Ag₂SO₄ (1.2) | MeOH | rt | 38 | 23 |

| 2 | Ag₂SO₄ (1.2) | MeOH | 50 | 63 | - |

| 3 | Ag₂SO₄ (0.5) | MeOH | rt | 26 | - |

| 4 | Ag₂SO₄ (1.2) | MeCN | rt | No Reaction | |

| 5 | Ag₂SO₄ (1.2) | MeCN | 50 | No Reaction | |

| 6 | Ag₂CO₃ (1.2) | MeOH | 50 | No Reaction | |

| 7 | AgNO₃ (1.2) | MeOH | 50 | - | 51 |

Optimized Protocols for Orthogonally Protected Iodotyrosine Derivatives

Strategies for Incorporating Fmoc-3,5-diiodo-D-tyrosine into Peptide Chains

This compound is a valuable building block for solid-phase peptide synthesis (SPPS), allowing for the precise incorporation of diiodotyrosine into peptide sequences. chemimpex.com Its compatibility with standard coupling reagents and stability make it a suitable choice for this methodology. chemimpex.com The Fmoc protecting group allows for selective deprotection during the synthesis process. chemimpex.com The use of protected tyrosine derivatives like Fmoc-Tyr(tBu)-OH is generally preferred in SPPS to prevent unwanted side reactions, such as acylation of the phenolic hydroxyl group, which can lead to impurities and lower yields. peptide.comnbinno.com

Solid-Phase Peptide Synthesis (SPPS) Compatibility and Efficiency

This compound is well-suited for use in Solid-Phase Peptide Synthesis (SPPS), a widely adopted method for creating peptides in a controlled and efficient manner. bachem.com In SPPS, a peptide is assembled stepwise while anchored to an insoluble polymer resin, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration. bachem.com

The Fmoc protecting group is a cornerstone of modern SPPS. It is stable under the acidic conditions used to cleave many side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). chempep.com This orthogonality allows for the selective deprotection of the N-terminus, enabling the sequential addition of amino acids to the growing peptide chain. chempep.comnih.gov

The compatibility of this compound with standard coupling reagents makes it a versatile building block in peptide synthesis. chemimpex.com The efficiency of the coupling step in SPPS can be influenced by the choice of activating agent. Studies comparing various activators have shown that agents like COMU, HCTU, and HATU can facilitate rapid and efficient peptide bond formation. luxembourg-bio.com For instance, in the synthesis of model peptides, COMU has demonstrated high efficiency at shorter coupling times. luxembourg-bio.com

Solution-Phase Synthetic Routes for Peptide Assembly

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of certain peptides or for sequences that are challenging to assemble on a solid support. nih.govekb.eg In solution-phase synthesis, all reactants are dissolved in a suitable solvent, and the products are isolated and purified after each step. youtube.com

The assembly of peptides containing this compound in solution follows the fundamental principles of peptide chemistry, involving the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. ekb.eg This process requires the use of protecting groups to prevent unwanted side reactions. The Fmoc group serves as the temporary N-terminal protecting group, while other "permanent" protecting groups are used for reactive side chains.

A common strategy in solution-phase synthesis is fragment condensation, where smaller peptide fragments are synthesized and then coupled together to form the final, larger peptide. nih.gov This approach can be more efficient for long sequences. The synthesis of a dipeptide containing this compound, for example, would involve the activation of the carboxyl group of the Fmoc-protected diiodotyrosine and its subsequent reaction with the free amino group of another amino acid ester. The resulting dipeptide can then be deprotected at the N-terminus for further chain elongation.

Derivatization and Functionalization Pathways of Diiodotyrosine

The diiodotyrosine moiety is a versatile precursor for a range of chemical modifications, enabling the synthesis of complex molecular architectures with diverse biological functions.

Synthesis of Iodinated Tyrosine Dimers and Diketopiperazine Analogues

Iodinated tyrosine monomers can be used to generate a variety of dimers and cyclic structures. A straightforward strategy has been developed to synthesize diiodinated tyrosine from commercially available Fmoc- or Boc-protected L-Tyrosine. researchgate.net These iodinated monomers can then be further utilized to create iodinated Fmoc-tyrosine dimers. researchgate.net

Upon removal of the Fmoc protecting group, these dimers can undergo intramolecular cyclization to form diketopiperazines (DKPs), which are analogues of cyclo(L-Tyr-L-Tyr). researchgate.netresearchgate.net This method allows for the synthesis of DKPs with a varying number of iodine atoms. researchgate.net Some of these iodinated DKP analogues have been investigated for their biological activities. researchgate.netnih.gov

The synthesis of these compounds often involves standard peptide coupling reactions followed by a deprotection/cyclization step. The yields of the final DKP products can vary depending on the specific structure. researchgate.net

Cross-Coupling Reactions for Bi-aryl Tyrosine Derivatives (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the creation of bi-aryl structures. researchgate.netmdpi.comnih.gov This palladium-catalyzed reaction has been applied to the synthesis of dityrosine (B1219331) derivatives, where two tyrosine residues are linked via a bi-aryl bond. researchgate.net

This methodology can be an alternative to enzymatic methods for dityrosine formation, which can be inefficient for peptides. nih.gov The synthesis can be performed in a one-pot reaction for shorter peptides, although a two-step procedure may be necessary for longer peptide chains. nih.gov The process typically involves the conversion of a protected iodotyrosine to a boronate derivative, followed by a Suzuki-Miyaura coupling with another iodotyrosine residue. researchgate.net

The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields. researchgate.net This approach has been successfully applied in both solution-phase and solid-phase synthesis to create peptides with dityrosine cross-links. researchgate.net

Preparation of Fluorescent α-Amino Acid Probes via Diiodotyrosine Intermediates

Diiodotyrosine can serve as a precursor for the synthesis of fluorescent amino acid probes, which are valuable tools for studying protein structure and function. nih.govpeptide.com While not a direct precursor to all fluorescent amino acids, the reactivity of the iodinated aromatic ring allows for further chemical modifications that can lead to fluorescent structures.

For example, the synthesis of fluorescent amino acids like acridon-2-ylalanine has been achieved starting from tyrosine. peptide.com The principles of these synthetic routes could be adapted to diiodotyrosine. The Suzuki-Miyaura coupling, as mentioned previously, can be used to attach various aromatic and heteroaromatic groups to the tyrosine ring, some of which may possess fluorescent properties.

The development of fluorescent probes often involves multi-step syntheses to build the fluorophore structure onto the amino acid scaffold. figshare.comresearchgate.net These probes can then be incorporated into peptides and proteins to study biological processes such as protein folding and binding interactions. peptide.com

Formation of Diiodothyronine Species from Diiodotyrosine Metal Complexes

Diiodotyrosine (DIT) is a natural precursor in the biosynthesis of thyroid hormones, such as thyroxine (T4), which is a diiodothyronine. wikipedia.orgfiveable.me This biological process involves the oxidative coupling of two DIT residues within the thyroglobulin protein, a reaction catalyzed by the enzyme thyroid peroxidase. youtube.comyoutube.comyoutube.com

In vitro studies have demonstrated the formation of thyroxine from diiodotyrosine in the presence of peroxidases and a hydrogen peroxide generating system. nih.govresearchgate.net The mechanism is believed to involve the formation of phenoxy radicals from the diiodotyrosine residues, which then couple to form the thyronine structure. nih.gov

Furthermore, an alternative pathway for thyroxine metabolism involves the cleavage of the ether-link of T4 to form diiodotyrosine. nih.gov This indicates that the interconversion between diiodotyrosine and diiodothyronine structures is a key aspect of thyroid hormone biochemistry.

Applications of Fmoc 3,5 Diiodo D Tyrosine in Advanced Peptide and Protein Research

Peptide Design and Engineering

The introduction of Fmoc-3,5-diiodo-D-tyrosine into a peptide sequence can dramatically alter its physicochemical properties, providing a powerful tool for peptide engineering. This is largely attributable to the unique characteristics of the iodine atoms.

Impact of Iodine Incorporation on Peptide Structure and Reactivity

The incorporation of iodine into a peptide backbone via 3,5-diiodo-D-tyrosine can significantly influence its three-dimensional structure and subsequent reactivity. The large van der Waals radius of iodine introduces steric bulk, which can restrict the conformational freedom of the peptide backbone and side chains in its vicinity. This steric hindrance can favor specific secondary structures, such as β-turns or helical motifs, that might not be prevalent in the non-iodinated counterpart.

Furthermore, the iodine atoms alter the electronic properties of the tyrosine ring, making it more electron-deficient. This can affect the reactivity of the peptide, for instance, by influencing the acidity of the phenolic hydroxyl group or altering its susceptibility to post-translational modifications. Research on enzyme-responsive peptides has shown that iodination can lead to more structured substrates that are more accessible to enzymes, thereby increasing hydrolytic activity. nih.gov

A study on MMP-9-responsive peptides demonstrated that the introduction of iodotyrosine resulted in a slight blue-shift in the circular dichroism (CD) spectra, indicative of changes in the peptide's secondary structure from a random coil towards a more ordered conformation. nih.gov

| Peptide Sequence | Modification | Observed CD Spectral Change | Interpretation |

|---|---|---|---|

| P1 | Tyrosine | Primarily random coil with some β-turn characteristics | Largely disordered structure |

| P1I | Iodotyrosine | Slight blue-shift compared to P1 | Increase in ordered secondary structure |

| P3 | Tyrosine | More characteristic of β-turns compared to P1 | Partially ordered structure |

| P3I | Iodotyrosine | Slight blue-shift compared to P3 | Enhancement of ordered secondary structure |

Influence of Halogenation on Intramolecular and Intermolecular Interactions within Peptides

One of the most significant consequences of incorporating 3,5-diiodo-D-tyrosine into peptides is the introduction of halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a carbonyl oxygen or a nitrogen atom in the peptide backbone or a side chain. nih.gov The strength of this interaction increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor.

These intramolecular halogen bonds can act as conformational locks, stabilizing specific folds and reducing the peptide's flexibility. This can lead to a higher population of a desired bioactive conformation. For instance, a chlorine-centered halogen bond has been shown to increase the molar fraction of a folded β-hairpin conformation by 44% compared to a non-halogenated analogue. nih.gov It is plausible that the two iodine atoms in 3,5-diiodo-D-tyrosine could form even stronger or multiple halogen bonds, further enhancing structural stability.

Intermolecularly, halogenation can also modulate peptide self-assembly. The introduction of iodine can disrupt aromatic stacking interactions between peptide chains due to steric hindrance and altered electrostatic potential. nih.gov Conversely, the directionality of halogen bonds can be exploited to guide the formation of specific supramolecular structures, such as fibrils or hydrogels.

Development of Enzyme-Responsive Peptide Sequences for Mechanistic Studies

The altered reactivity of peptides containing 3,5-diiodo-D-tyrosine makes them valuable tools for studying enzyme mechanisms. By replacing a natural tyrosine with its diiodinated counterpart at or near an enzyme cleavage site, researchers can probe how changes in steric bulk and electronic properties affect substrate recognition and turnover.

A notable example is the study of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis. When tyrosine was replaced with iodotyrosine in MMP-9-responsive peptide sequences, the iodinated peptides underwent more rapid and complete hydrolysis. nih.gov This suggests that the structural ordering induced by the iodine atoms, as discussed previously, presents a more favorable conformation for binding to the enzyme's active site. Such findings are crucial for designing more efficient enzyme substrates and for developing diagnostic probes that can report on enzyme activity.

The following table summarizes the enhanced hydrolysis of iodotyrosine-containing peptides by MMP-9, as quantified by liquid chromatography-mass spectrometry (LC-MS). nih.gov

| Peptide | Modification | Relative Abundance of Cleavage Product after 1 hour (%) | Relative Abundance of Cleavage Product after 24 hours (%) |

|---|---|---|---|

| P1 | Tyrosine | ~10 | ~20 |

| P1I | Iodotyrosine | ~40 | ~60 |

| P3 | Tyrosine | ~20 | ~30 |

| P3I | Iodotyrosine | ~50 | ~75 |

Structural Biology and Conformational Analysis

The unique physical properties of iodine make 3,5-diiodo-D-tyrosine a valuable tool for elucidating the three-dimensional structures of peptides and proteins.

Utilization as a Probing Element for Biomolecular Structure Elucidation

In X-ray crystallography, the determination of a biomolecule's structure often relies on the phase problem, which can be solved using methods like isomorphous replacement. The high electron density of iodine makes it an excellent heavy atom for this purpose. By incorporating this compound into a peptide or protein, the iodine atoms can serve as strong scattering centers, aiding in the phasing of the diffraction data and facilitating structure determination.

The covalent incorporation of iodine into the peptide ensures its specific placement, providing a fixed reference point for structural analysis. This is particularly advantageous for studying peptide-protein complexes, where the iodinated peptide can be used to probe the binding interface.

Application in Mass Spectrometry-Based Structural Characterization of Peptides and Proteins

Mass spectrometry (MS) is a cornerstone technique for peptide and protein analysis. The presence of 3,5-diiodo-D-tyrosine in a peptide introduces a unique isotopic signature that can be readily identified in the mass spectrum. The two iodine atoms result in a characteristic pattern that simplifies the identification of the modified peptide in complex mixtures.

In tandem mass spectrometry (MS/MS), where peptides are fragmented to determine their sequence, the diiodotyrosine residue can influence the fragmentation pattern. The presence of the bulky, electron-withdrawing iodine atoms can alter the lability of adjacent peptide bonds. While specific fragmentation patterns for peptides containing this compound are not extensively documented, general principles of peptide fragmentation suggest that the unique mass of the diiodotyrosine residue (an increase of 252.8 Da compared to tyrosine) would allow for its precise localization within the peptide sequence. murdoch.edu.aumurdoch.edu.au The fragmentation of the aromatic side chain itself could also provide valuable structural information. The analysis of fragmentation patterns in dityrosine (B1219331) cross-linked peptides has shown that cleavage can occur on either side of the modified residue, allowing for the sequencing of the flanking regions. A similar approach could be applied to peptides containing 3,5-diiodo-D-tyrosine. murdoch.edu.au

Spectroscopy-Coupled Mass Spectrometry for Investigating Peptide Conformations

While direct studies specifically employing this compound for conformational analysis using spectroscopy-coupled mass spectrometry are not extensively documented in the reviewed literature, the principles of the techniques suggest its potential utility. Methods like ion mobility mass spectrometry (IM-MS) are used to analyze the size, shape, and conformation of proteins and peptides. whiterose.ac.uknih.gov

The incorporation of heavy atoms like iodine can be advantageous in certain mass spectrometry techniques. The significant mass increase due to the two iodine atoms in 3,5-diiodotyrosine provides a distinct isotopic signature, which can aid in the identification and tracking of peptides within complex mixtures. core.ac.uk In structural proteomics, techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and chemical cross-linking mass spectrometry (XL-MS) are utilized to probe protein structure and dynamics. nih.gov The presence of the bulky and electron-dense iodine atoms on the tyrosine side chain could potentially influence peptide conformation and interactions, and these changes could be monitored by such mass spectrometry methods. The altered hydrophobicity and steric profile of diiodotyrosine compared to natural tyrosine would likely impact the folding and assembly of peptide chains, and these structural perturbations could be systematically studied.

Biochemical and Proteomics Research

In the realms of biochemistry and proteomics, modified amino acids are crucial for probing biological systems, understanding enzyme mechanisms, and developing new therapeutic agents.

Employment as a Tyrosinase-Resistant Tyrosine Surrogate in Peptide Libraries

Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is responsible for the browning of fruits and vegetables. nih.govresearchgate.net It catalyzes the oxidation of tyrosine. nih.gov In the context of peptide library screening, the activity of tyrosinase can be a complicating factor, leading to unwanted modification of tyrosine-containing peptides. To circumvent this, researchers often employ tyrosine surrogates that are resistant to tyrosinase.

Halogenation of the tyrosine ring is a known strategy to confer resistance to tyrosinase. For instance, 3,5-difluorotyrosine (B1604624) has been successfully used as a tyrosinase-resistant tyrosine mimetic in peptide libraries for screening purposes. core.ac.uk The substitution of hydrogen with halogen atoms at the 3 and 5 positions of the phenolic ring sterically hinders the enzyme's access to the hydroxyl group, thereby preventing oxidation. It is well-established that tyrosinase inhibitors are of great interest for cosmetic and medicinal applications to address hyperpigmentation. nih.govmdpi.comsemanticscholar.org Given that di-iodination at the same positions provides an even greater steric barrier than difluorination, it is highly probable that this compound would also function as an effective tyrosinase-resistant surrogate in peptide libraries, preventing undesired enzymatic cross-linking and degradation during screening assays. nih.gov

Profiling Substrate Specificity of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play a critical role in cellular signaling by removing phosphate (B84403) groups from phosphorylated tyrosine residues. nih.govnih.gov Determining the substrate specificity of different PTPs is essential for understanding their biological roles and for developing specific inhibitors for therapeutic purposes.

Combinatorial peptide libraries are powerful tools for profiling the substrate specificity of enzymes like PTPs. nih.gov In a typical assay, a library of peptides containing phosphotyrosine (pY) is exposed to a PTP, and the resulting dephosphorylated peptides (containing tyrosine) are detected. A challenge in this process is distinguishing the product tyrosine from any tyrosine residues that might have been present in the original peptide library for optimal binding. To address this, tyrosinase-resistant tyrosine surrogates are used. As mentioned, 3,5-difluorotyrosine has been shown to be an effective surrogate for this application. core.ac.uk Peptides containing this modified amino acid are not substrates for tyrosinase, allowing for a clean, unambiguous detection of the dephosphorylation event. Given the similar chemical principles, this compound could be employed in a similar manner for profiling PTP substrate specificity, offering an alternative halogenated tyrosine analog for these high-throughput screening methods.

Investigating Metal-Amino Acid Interactions and Side Chain Functions in Peptides

The interaction of metal ions with amino acids and peptides is fundamental to many biological processes, including enzyme catalysis, structural stabilization of proteins, and signal transduction. mdpi.comnih.gov Peptides can be highly effective and specific ligands for a variety of metal ions, with coordination often involving amino acid side chains. mdpi.comnih.gov

The tyrosine side chain, with its phenolic hydroxyl group, can participate in metal ion binding. Studies have shown that modification of the tyrosine residue, such as through phosphorylation or sulfation, can significantly enhance the affinity and stoichiometry of metal ion binding to peptides. nih.govnih.gov This indicates that the electronic properties of the aromatic ring and its substituents are crucial determinants of metal-peptide interactions.

The introduction of two iodine atoms onto the tyrosine ring, as in 3,5-diiodotyrosine, drastically alters the electronic and steric properties of the side chain. The iodine atoms are strongly electron-withdrawing, which would modify the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring. This makes this compound an interesting tool for systematically investigating the role of the tyrosine side chain in metal binding. By incorporating this analog into peptides, researchers can use spectroscopic techniques like NMR and mass spectrometry to study how these modifications affect the structure and stability of metal-peptide complexes. mdpi.comnih.gov Such studies can provide valuable insights into the design of novel peptides with tailored metal-binding properties for applications in sensing, catalysis, or nanomedicine. nih.govsemanticscholar.org

Exploration of Fmoc 3,5 Diiodo D Tyrosine in Advanced Biochemical Probe Development

Design and Synthesis of Radiolabeled Peptide Probes for Research Applications

The diiodotyrosine structure is an ideal precursor for the development of radiolabeled peptide probes. The non-radioactive iodine atoms serve as a platform for introducing radioactive iodine isotopes, enabling the creation of targeted agents for nuclear imaging and therapy. nih.gov

The primary advantage of using Fmoc-3,5-diiodo-D-tyrosine in peptide synthesis is the ability to pre-incorporate a stable, non-radioactive diiodinated residue at a specific position within a peptide sequence. This "cold" precursor allows for the synthesis and purification of the full peptide with high precision. The subsequent introduction of radioactive iodine can be achieved through radioiodine exchange reactions, where a stable iodine atom on the tyrosine ring is swapped for a radioactive isotope, such as Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET) imaging or Iodine-131 (¹³¹I) for Single Photon Emission Computed Tomography (SPECT) imaging and targeted radiotherapy.

This strategy ensures that the radiolabel is placed exclusively at the intended tyrosine residue, providing homogenous and well-defined radiopharmaceuticals. This site-specific labeling is crucial for maintaining the peptide's biological activity and ensuring that its binding affinity and specificity for its target are not compromised. The ability to control the exact location of the radionuclide is fundamental for accurate molecular imaging and effective targeted therapies. nih.gov

Radiolabeled peptides incorporating diiodotyrosine analogs have been extensively studied in preclinical models for cancer imaging and therapy. nih.govuzh.ch A prominent example is the use of radiolabeled RGD (Arg-Gly-Asp) peptides, which target αvβ3 integrin, a receptor that is overexpressed on various tumor cells and in the tumor neovasculature. nih.govuzh.ch By incorporating a radionuclide, these peptides can be used as imaging probes to visualize and quantify tumor progression and metastasis. researchgate.net

Preclinical studies in glioblastoma tumor models have compared various radiolabeled RGD peptides for their imaging efficacy. nih.gov These studies evaluate key parameters such as tumor uptake, biodistribution in non-target organs, and clearance kinetics to identify the most promising candidates for clinical translation. researchgate.netnih.gov For instance, peptides labeled with Gallium-68 (⁶⁸Ga) have demonstrated favorable imaging properties, including high tumor-to-background ratios, making them suitable for PET imaging of glioblastoma. researchgate.netnih.gov Similarly, peptides labeled with Indium-111 (¹¹¹In) have shown significant tumor accumulation and prolonged retention, highlighting their potential as theranostic agents—agents that can be used for both diagnosis and therapy. uzh.ch

| Radiotracer | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Brain Ratio | Reference |

| ⁶⁸Ga-NODAGA-c(RGDyK)₂ | U-87 MG Glioblastoma | 90 min p.i. | 2.14 ± 0.31 | 3.51 | 21.4 | researchgate.net |

| ⁶⁸Ga-DOTA-c(RGDfK) | U-87 MG Glioblastoma | 90 min p.i. | 1.88 ± 0.16 | 2.16 | 4.70 | researchgate.net |

| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG Glioblastoma | 24 h p.i. | 27.1 ± 2.7 | 22.85 | Not Reported | nih.govuzh.ch |

| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG Glioblastoma | 72 h p.i. | 9.97 ± 4.37 | Not Reported | Not Reported | nih.gov |

Table 1: Preclinical biodistribution and tumor uptake data for selected radiolabeled RGD peptides in glioblastoma xenograft models. Data are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue. p.i. = post-injection.

Development of Fluorescent Labeling and Imaging Probes

While the diiodotyrosine scaffold is central to radiolabeling, its application in fluorescence imaging is more complex. The intrinsic fluorescence of tyrosine is known to be heavily reduced by the presence of heavy atoms like iodine, a phenomenon known as fluorescence quenching. wikipedia.orgyoutube.com

The intrinsic fluorescence of 3,5-diiodotyrosine is generally considered to be weak and often insufficient for direct use in high-sensitivity imaging applications. nih.gov The heavy iodine atoms on the phenol (B47542) ring promote non-radiative decay pathways, effectively quenching the fluorescence that would normally be observed from a tyrosine residue. wikipedia.org

Therefore, the development of fluorescent probes based on diiodotyrosine scaffolds typically involves the covalent attachment of an external, bright fluorophore to the peptide. jpt.com In this approach, the peptide containing the diiodotyrosine residue serves as a targeting vector, while a separate fluorescent dye provides the signal for imaging. Common strategies for creating such probes include:

N-terminal Labeling: Attaching a fluorescent dye to the N-terminus of the peptide chain.

Side-Chain Conjugation: Incorporating an amino acid with a reactive side chain, such as lysine or cysteine, elsewhere in the peptide to serve as an attachment point for the fluorophore.

This synthetic strategy allows researchers to combine the specific targeting properties conferred by the peptide sequence (which may include diiodotyrosine) with the optimal photophysical properties of a chosen fluorescent dye, such as fluorescein isothiocyanate (FITC) or boron-dipyrromethene (BODIPY) dyes. jpt.comrsc.org

Fluorescently labeled peptides are indispensable tools for visualizing a wide array of cellular processes in real-time. By tagging a peptide that targets a specific receptor or enzyme with a fluorophore, researchers can use fluorescence microscopy to track its journey and interactions within living cells.

Applications of such probes include:

Receptor Localization and Trafficking: Visualizing the distribution of specific receptors on the cell surface and following their internalization and movement within the cell after binding to the fluorescent peptide.

Enzyme Activity Assays: Designing peptides that are cleaved by a specific enzyme, leading to a change in fluorescence (e.g., dequenching), which allows for the real-time monitoring of enzyme activity.

Protein-Protein Interaction Studies: Using techniques like Förster Resonance Energy Transfer (FRET), where two different fluorophores are attached to interacting peptides, to study the dynamics of protein complex formation. wikipedia.org

These imaging techniques provide high spatial and temporal resolution, offering detailed insights into the complex and dynamic nature of biological systems.

Mechanistic Studies of Biological Pathways and Molecular Recognition

The incorporation of this compound into peptides provides a powerful tool for probing the mechanisms of biological pathways and understanding the principles of molecular recognition. The unique physical and chemical properties of the diiodo-tyrosine residue—namely its increased size, hydrophobicity, and the potential to form halogen bonds—can be exploited to study how subtle structural changes affect biological function.

Research has shown that the iodination of tyrosine residues within a peptide sequence can significantly influence its behavior. For example, in peptides designed to be cleaved by matrix metalloproteinases (MMPs), the presence of iodotyrosine in place of tyrosine was found to alter the peptide's self-assembly and aggregation properties. Specifically, iodination increased intramolecular interactions through halogen bonding while decreasing intermolecular aromatic stacking. This resulted in a peptide structure that was a more accessible and efficiently hydrolyzed substrate for the MMP-9 enzyme. These findings provide fundamental insights into enzyme-substrate recognition and can guide the design of enzyme-responsive materials for diagnostic and therapeutic applications.

Research on Thyroid Hormone Synthesis and Function

The structural similarity of this compound to the thyroid hormone precursor, 3,5-diiodo-L-tyrosine, makes it a valuable tool for researchers studying the intricacies of thyroid hormone production and activity. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its incorporation into peptide chains through solid-phase peptide synthesis, allowing for the creation of specialized probes.

The synthesis of thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), is a multi-step process that occurs in the thyroid gland and involves the iodination of tyrosine residues within the thyroglobulin protein. 3,5-diiodo-L-tyrosine is a key intermediate in this pathway. While the naturally occurring form is the L-isomer, the D-isomer, when protected with an Fmoc group, can be used to probe the enzymes and transport mechanisms involved in this process.

Research in this area often involves the synthesis of peptides or other molecules containing this compound to study their interaction with key enzymes like thyroid peroxidase, which is responsible for the iodination and coupling reactions in thyroid hormone synthesis.

| Probe Type | Target | Research Focus | Potential Findings |

| Peptide-based probes | Thyroid Peroxidase | Enzyme kinetics and inhibition | Identification of novel regulatory mechanisms |

| Labeled analogues | Iodide transporters | Cellular uptake and transport | Understanding of iodide trapping |

| Synthetic peptides | Thyroglobulin processing | Proteolysis and hormone release | Insights into hormone secretion |

Detailed research findings in this area are still emerging, as much of the focus has historically been on the L-isomers of iodinated tyrosines and their direct role in thyroid hormone biosynthesis. However, the use of D-isomers as probes offers a unique opportunity to explore stereospecificity in these biological processes.

Investigations into Neurotransmitter Pathways and Neurological Functions

Tyrosine is a direct precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. The synthesis of these crucial signaling molecules is initiated by the enzyme tyrosine hydroxylase. Given this relationship, derivatives of tyrosine, including this compound, are being explored as potential probes for investigating catecholaminergic pathways and their role in various neurological functions.

While the native precursor is L-tyrosine, the introduction of a D-isomer can help in understanding the stereospecific requirements of the enzymes and transporters within these pathways. The diiodo-modification on the phenyl ring can also alter the electronic properties and binding affinities of the molecule, making it a useful tool for mapping receptor sites and studying neurotransmitter metabolism.

A related halogenated aromatic amino acid, 3,5-dibromo-D-tyrosine, has been studied in the context of experimental stroke and seizures, suggesting that halogenated D-tyrosine derivatives may have neuroactive properties. These studies provide a rationale for investigating the effects of this compound on neurological functions.

| Research Area | Experimental Model | Key Parameters Measured | Potential Implications |

| Neurotransmitter Synthesis | In vitro enzyme assays | Tyrosine hydroxylase activity | Understanding of catecholamine regulation |

| Receptor Binding Studies | Brain tissue homogenates | Binding affinity for dopamine and adrenergic receptors | Development of novel therapeutic agents |

| Neurological Function | Animal models of neurological disorders | Behavioral outcomes, neurochemical analysis | Insights into disease mechanisms |

The application of this compound in neuroscience is a developing area of research. The ability to synthesize peptides and other molecules with this modified amino acid opens up new avenues for creating sophisticated probes to dissect the complex molecular machinery underlying neurotransmission and neurological health.

Comparative Analysis and Future Directions in Fmoc 3,5 Diiodo D Tyrosine Research

Comparative Studies with Other Halogenated Tyrosine Derivatives

The choice of a specific halogenated tyrosine derivative is dictated by the desired physicochemical properties and the intended research application. This section compares Fmoc-3,5-diiodo-D-tyrosine with its L-stereoisomer and other halogenated analogues.

Amino acids, with the exception of glycine, are chiral and exist as L- and D-stereoisomers, which are non-superimposable mirror images of each other. jpt.combiopharmaspec.com While L-amino acids are the canonical building blocks of proteins in virtually all living organisms, the incorporation of D-amino acids into synthetic peptides offers significant advantages, primarily related to enzymatic stability. creative-peptides.comnih.gov

Enhanced Proteolytic Resistance : Peptides constructed from L-amino acids are readily recognized and degraded by proteases, limiting their therapeutic potential. nih.gov Conversely, peptides containing D-amino acids, such as 3,5-diiodo-D-tyrosine, exhibit remarkable resistance to enzymatic degradation. biopharmaspec.compeptide.com This is because the stereochemistry of the D-form does not fit into the active sites of most endogenous proteases. This increased stability extends the half-life of the peptide in biological systems, a crucial attribute for drug development. biopharmaspec.com

Conformational Constraints and Bioactivity : The introduction of a D-amino acid can induce specific turns or secondary structures in a peptide chain that may not be accessible with only L-amino acids. This conformational constraint can lock the peptide into a bioactive conformation, potentially enhancing its binding affinity and specificity for a biological target.

Research Applications : In research, the L-isomer, Fmoc-3,5-diiodo-L-tyrosine, is used to synthesize peptides that mimic natural sequences, with the diiodo-moiety acting as a probe or a site for further chemical modification. chemimpex.com The D-isomer, this compound, is specifically chosen when the primary goal is to create highly stable, protease-resistant peptide analogues for therapeutic or long-term mechanistic studies. nih.gov

| Feature | L-Stereoisomer (e.g., Fmoc-3,5-diiodo-L-tyrosine) | D-Stereoisomer (e.g., this compound) |

| Natural Occurrence | Predominant form in natural proteins. jpt.comcreative-peptides.com | Rare in nature, found in some bacterial cell walls. jpt.combiopharmaspec.com |

| Proteolytic Stability | Susceptible to degradation by endogenous proteases. nih.gov | Highly resistant to enzymatic degradation. biopharmaspec.compeptide.com |

| Primary Research Utility | Synthesis of natural peptide sequences; use of iodine as a structural or radioactive probe. chemimpex.com | Development of peptide-based drugs with extended half-lives; stabilization of specific peptide conformations. nih.gov |

| Immunogenicity | Can be processed and presented by antigen-presenting cells, potentially leading to an immune response. | Generally considered less immunogenic due to poor processing by proteasomes. |

The identity of the halogen atom on the tyrosine ring significantly influences the derivative's properties and its utility in research.

Fmoc-3,5-difluoro-D-tyrosine : Fluorine is the most electronegative element and has a small van der Waals radius. Its substitution onto the tyrosine ring dramatically lowers the pKa of the phenolic hydroxyl group. nih.gov Peptides containing 3,5-difluorotyrosine (B1604624) have been used as mechanistic probes for enzymes like protein tyrosine phosphatases (PTPs). nih.govresearchgate.net A key application is in combinatorial library screening, where 3,5-difluorotyrosine serves as a tyrosinase-resistant surrogate for tyrosine, preventing false positives in certain assays. nih.govmedchemexpress.cn The fluorine atom can also be used as a sensitive probe in ¹⁹F-NMR studies to monitor peptide conformation and binding events. bohrium.com

Fmoc-3,5-dibromo-D-tyrosine : Bromine is larger and less electronegative than fluorine but more so than iodine. Dibromotyrosine is a naturally occurring amino acid found in various marine organisms, often in bioactive peptides that exhibit antimicrobial properties. bohrium.comnih.gov In research, its incorporation can enhance peptide stability and bioactivity. nih.gov The bromine atoms can also serve as heavy atoms to aid in X-ray crystallographic structure determination.

This compound : Iodine is the largest and least electronegative of these halogens. Its large size can introduce significant steric bulk, which can be leveraged to probe binding pockets or modulate protein-protein interactions. The carbon-iodine bond is the weakest, making iodinated tyrosines susceptible to photodissociation, a property exploited in ultraviolet action spectroscopy to study the structure of peptides and proteins in the gas phase. uow.edu.au Furthermore, radioisotopes of iodine (¹²⁵I, ¹³¹I) are widely used for radiolabeling peptides for diagnostic imaging and therapeutic applications. nih.govmdpi.com

The substitution of hydrogen with a halogen atom on the tyrosine ring induces predictable yet profound changes in its physicochemical properties. nih.govresearchgate.net These modifications are a powerful tool for fine-tuning peptide characteristics. nih.gov

Reactivity and Acidity : Halogens are electron-withdrawing groups. This effect increases the acidity (lowers the pKa) of the phenolic hydroxyl group. The magnitude of this effect correlates with the halogen's electronegativity (F > Cl > Br > I). nih.gov This change in acidity can alter hydrogen bonding capabilities and the charge state of the tyrosine side chain at physiological pH, thereby influencing receptor-ligand interactions. nih.gov

Stability and Conformation : The introduction of bulky halogens like bromine and iodine can enhance the conformational stability of peptides. researchgate.net This is due to favorable van der Waals interactions and the potential for halogen bonding—a noncovalent interaction where the halogen acts as an electrophilic species. acs.org Fluorination can also enhance stability, often by promoting specific secondary structures like α-helices. nih.gov

Biological Research Outcomes : The altered properties directly translate to different biological outcomes. Lowering the pKa can change the binding affinity for a target receptor. researchgate.net Increased hydrophobicity can improve membrane permeability. mdpi.com The unique properties of each halogen allow for tailored applications: fluorine for ¹⁹F-NMR and metabolic stability, bromine for antimicrobial activity and crystallographic phasing, and iodine for radiolabeling, spectroscopy, and maximizing halogen bonding interactions. bohrium.comuow.edu.auacs.org

| Property | Fluorine (F) | Bromine (Br) | Iodine (I) |

| van der Waals Radius (Å) | 1.47 | 1.85 | 1.98 |

| Electronegativity (Pauling) | 3.98 | 2.96 | 2.66 |

| C-X Bond Energy (kJ/mol) | ~485 (C-F) | ~280 (C-Br) | ~210 (C-I) |

| Effect on Phenolic pKa | Significant decrease | Moderate decrease | Slight decrease |

| Key Research Applications | ¹⁹F-NMR probe, metabolic stabilization, tyrosinase resistance. nih.govbohrium.com | Antimicrobial peptides, crystallographic phasing. bohrium.comnih.gov | Radiolabeling, action spectroscopy, halogen bonding studies. uow.edu.aunih.govacs.org |

Emerging Research Methodologies and Frontiers

Advancements in synthetic chemistry and analytical instrumentation are continuously expanding the toolkit for researchers working with halogenated peptides, enabling more complex studies with greater precision and efficiency.

The synthesis of enantiomerically pure non-canonical amino acids like this compound is a significant challenge. Traditional methods can be low-yielding and require tedious purification steps. Recent innovations are focused on improving both stereoselectivity and scalability.

Chemo-enzymatic Synthesis : This approach combines the versatility of chemical synthesis with the high stereoselectivity of enzymes. For example, enzymes like amino acid racemases or oxidases can be used to selectively produce the desired D-enantiomer from a racemic mixture or an L-precursor. nih.govnih.gov

Asymmetric Catalysis : The use of chiral catalysts, such as in phase-transfer catalysis, allows for the direct synthesis of the desired stereoisomer with high enantiomeric excess. nih.gov This approach is often more scalable than stoichiometric methods using chiral auxiliaries.

Engineered Halogenases : Researchers are exploring the use of engineered halogenase enzymes that can directly and regioselectively halogenate amino acid precursors. mdpi.comresearchwithnj.comescholarship.org While challenges remain in controlling the substrate scope, this represents a frontier for the green and highly specific synthesis of halogenated amino acids.

Scalable Methodologies : A critical focus is the development of synthetic routes that are not only efficient but also safe and scalable to produce the multigram quantities of Fmoc-amino acids required for solid-phase peptide synthesis (SPPS). nih.govcam.ac.ukacs.org This includes optimizing reaction conditions and developing robust purification protocols that avoid column chromatography. uci.edu

The precise characterization of peptides containing heavy halogens like iodine is crucial for confirming their identity, purity, and structure.

Mass Spectrometry (MS) : High-resolution mass spectrometry is indispensable for confirming the molecular weight of the final peptide, thereby verifying the successful incorporation of the diiodo-tyrosine residue. The unique isotopic pattern of halogens can further aid in identification. nih.gov Techniques like tandem mass spectrometry (MS/MS) are used to sequence the peptide and pinpoint the exact location of the modification. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for purifying synthetic peptides and assessing their purity. mdpi.combiosynth.com Optimized reversed-phase HPLC methods can effectively separate the desired iodinated peptide from deletion sequences, unreacted starting materials, and other impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. resolvemass.ca While the large size of iodine can complicate spectra, specialized NMR experiments can provide valuable information on the local conformation around the iodinated residue and its interactions with other parts of the peptide or a binding partner.

Action Spectroscopy : This gas-phase technique leverages the relatively weak C-I bond. By irradiating an iodinated peptide ion with a tunable UV laser, a spectrum can be generated by monitoring the loss of an iodine atom as a function of wavelength. uow.edu.au This method is highly sensitive to the local environment of the iodotyrosine chromophore, providing insights into the peptide's gas-phase structure and folding. uow.edu.au

Computational Chemistry and Molecular Dynamics Simulations for Predicting Interactions of Iodinated Peptides

The incorporation of the bulky, electron-rich 3,5-diiodo-D-tyrosine residue into a peptide sequence introduces significant alterations to its physicochemical properties, thereby influencing its conformational landscape and interaction potential. Computational chemistry and molecular dynamics (MD) simulations have emerged as indispensable tools for providing an atomistic-level understanding of how these modifications translate into macroscopic behavior. These in silico approaches allow researchers to predict and rationalize the interactions of iodinated peptides, guiding the design of novel peptide-based therapeutics and biomaterials.

Molecular dynamics simulations, which compute the motion of atoms and molecules over time, are particularly well-suited for exploring the conformational dynamics of peptides containing unnatural amino acids like 3,5-diiodo-D-tyrosine. nih.govrsc.orgethz.ch By simulating the peptide in various environments (e.g., in solution or near a biological membrane), researchers can observe how the di-iodinated residue affects the peptide's secondary structure, such as the stability of α-helices or β-sheets. nih.govaip.org The large size and hydrophobicity of the iodine atoms can induce specific folds or restrict the conformational flexibility of the peptide backbone, which can be critical for its biological activity.

Quantum chemical methods, such as density functional theory (DFT), can be employed to elucidate the electronic structure of the iodinated tyrosine side chain. rsc.org This is crucial for understanding the nature and strength of non-covalent interactions, particularly halogen bonding, where the iodine atom acts as an electrophilic region (a σ-hole) and can interact with nucleophilic partners like carbonyl oxygens or aromatic rings. rsc.org These calculations can provide valuable parameters for refining the force fields used in MD simulations, leading to more accurate predictions of peptide behavior. A theoretical analysis of halogenated phenylalanine derivatives in peptide hydrogels, for instance, has shown that increasing the degree of halogenation enhances stacking interactions, a finding that is likely translatable to di-iodinated tyrosine. rsc.org

Predicting the binding affinity and orientation of an iodinated peptide to its biological target is a key application of these computational methods. Docking simulations can be used to predict the most favorable binding pose of a peptide in the active site of a receptor or enzyme. Subsequent MD simulations can then be used to assess the stability of the predicted complex and to calculate the free energy of binding, providing a quantitative measure of the interaction strength. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds, that contribute to the binding affinity and specificity.

The following interactive data table summarizes the computational approaches and their applications in studying peptides containing modified amino acids, which are directly relevant to the study of this compound containing peptides.

| Computational Method | Application in Iodinated Peptide Research | Key Insights |

| Molecular Dynamics (MD) Simulations | Exploring conformational dynamics of the peptide backbone and side chains. | Reveals how di-iodination affects secondary structure (α-helices, β-sheets) and overall flexibility. nih.govaip.org |

| Simulating peptide-membrane interactions. | Predicts the orientation and penetration depth of the peptide into a lipid bilayer, crucial for cell-penetrating peptides. rsc.org | |

| Assessing the stability of peptide-protein complexes. | Determines the dynamic stability of the bound conformation and identifies key residues involved in the interaction. nih.gov | |

| Density Functional Theory (DFT) | Calculating the electronic properties of the di-iodinated tyrosine side chain. | Elucidates the potential for halogen bonding and other non-covalent interactions. rsc.org |

| Parameterization of force fields for MD simulations. | Improves the accuracy of MD simulations by providing more precise atomic charges and interaction parameters. | |

| Molecular Docking | Predicting the binding mode of an iodinated peptide to its target receptor. | Identifies the most likely binding orientation and key intermolecular contacts. |

| Free Energy Calculations (e.g., MM/PBSA, FEP) | Quantifying the binding affinity of a peptide to its target. | Provides a theoretical estimation of the binding free energy, allowing for the ranking of different peptide analogues. |

These computational approaches, when used in synergy, provide a powerful platform for the rational design of peptides incorporating this compound, enabling the prediction of their structure-activity relationships and accelerating the development of new functional molecules.

Enduring Challenges and Future Opportunities in Academic Research on this compound

The use of this compound in peptide science, while promising, is not without its challenges. However, these hurdles also present significant opportunities for future academic research, paving the way for novel discoveries and applications.

One of the primary challenges lies in the synthesis of peptides containing this bulky, hydrophobic amino acid. mblintl.com The presence of two large iodine atoms can lead to steric hindrance during peptide coupling reactions, potentially resulting in lower yields and incomplete reactions. mblintl.com Furthermore, the hydrophobicity of 3,5-diiodo-D-tyrosine can cause aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS), a significant hurdle for the synthesis of longer peptides. mblintl.com Overcoming these synthetic challenges requires the development of optimized coupling strategies, novel linker and resin technologies, and potentially the use of solubilizing tags. mblintl.com

Another significant challenge is the potential for in vivo deiodination of iodinated peptides. nih.gov The carbon-iodine bond can be susceptible to cleavage by deiodinase enzymes, leading to the loss of the iodine atoms and a potential alteration of the peptide's biological activity. nih.gov This metabolic instability can limit the therapeutic potential of iodinated peptides. Future research could focus on strategies to enhance the stability of the C-I bond, for example, through the introduction of flanking modifications or the development of delivery systems that protect the peptide from enzymatic degradation.

Despite these challenges, the unique properties of this compound open up a plethora of future research opportunities. The ability of iodine to participate in halogen bonding presents a largely unexplored avenue for rational drug design. A systematic investigation into how halogen bonds contribute to the binding affinity and specificity of iodinated peptides for their biological targets could lead to the development of highly potent and selective therapeutics.

The incorporation of this unnatural amino acid can also be exploited to create novel biomaterials. For instance, the enhanced stacking interactions observed with halogenated aromatic rings could be harnessed to design self-assembling peptides that form well-defined nanostructures, such as hydrogels or fibrils, with unique material properties. rsc.orgresearchgate.net These materials could find applications in tissue engineering, drug delivery, and biosensing.

Furthermore, the use of the D-enantiomer of 3,5-diiodotyrosine offers inherent resistance to proteolytic degradation, a major advantage for the development of peptide-based drugs with improved pharmacokinetic profiles. nih.gov Future research could explore the synergistic effects of D-amino acid incorporation and di-iodination on peptide stability and bioactivity.

The following table summarizes the key challenges and corresponding future opportunities in the academic research of this compound:

| Enduring Challenges | Future Opportunities |

| Synthetic Difficulties: Steric hindrance and aggregation during peptide synthesis. mblintl.com | Development of novel and more efficient solid-phase and liquid-phase peptide synthesis methodologies for incorporating bulky, hydrophobic amino acids. |

| Metabolic Instability: In vivo deiodination by enzymes. nih.gov | Design of stabilized iodinated peptides with enhanced resistance to enzymatic degradation and investigation of advanced drug delivery systems. |

| Limited Understanding of Halogen Bonding: The precise role of halogen bonds in peptide-protein interactions is not fully elucidated. | In-depth computational and experimental studies to characterize and leverage halogen bonding for the design of high-affinity ligands. |

| Potential for Aggregation: The hydrophobicity of the di-iodinated residue may lead to non-specific aggregation in biological systems. nih.gov | Engineering of self-assembling peptides based on di-iodinated tyrosine for the creation of novel biomaterials with controlled nanostructures. researchgate.net |

| Lack of Specific Force Field Parameters: The accuracy of molecular simulations can be limited by the availability of well-validated parameters for unnatural amino acids. | Development and validation of more accurate force fields for molecular dynamics simulations of peptides containing halogenated amino acids. |

常见问题

Q. How is Fmoc-3,5-diiodo-D-tyrosine synthesized, and what are the critical steps in its purification?

this compound is synthesized via iodination of tyrosine derivatives using iodine monochloride (ICl) or other halogenating agents under controlled conditions. The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the amino group during solid-phase peptide synthesis (SPPS). Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the product from unreacted reagents and byproducts. Critical parameters include reaction temperature (maintained below 25°C to prevent decomposition) and solvent selection (e.g., dimethylformamide or dichloromethane) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR verify the aromatic proton environment and iodine substitution patterns.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight (CHINO, MW 655.22) and isotopic distribution due to iodine.

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm confirm the Fmoc carbonyl group .

Q. How does the diiodo substitution on tyrosine influence the compound’s stability under different storage conditions?

Diiodo substitution increases molecular weight and hydrophobic interactions, enhancing stability in organic solvents (e.g., DMSO). However, prolonged exposure to light or elevated temperatures (>25°C) may degrade the iodine-carbon bonds. Storage at -80°C in anhydrous DMSO is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the self-assembly of this compound into hydrogels using pH and solvent switching techniques?

Self-assembly is driven by non-covalent interactions (π-π stacking, hydrogen bonding).

- pH Switching: Adjusting pH to ~5.5–6.0 induces deprotonation of the carboxyl group, triggering gelation.

- Solvent Switching: Transitioning from DMSO to aqueous buffer (e.g., PBS) promotes hydrophobic collapse. Rheological time-sweep experiments (e.g., 1 Hz frequency) monitor storage modulus (G'), with optimal gelation occurring within 1–2 hours .

Q. What discrepancies exist in the literature regarding the mechanical properties of this compound hydrogels, and how can they be resolved?

Studies report varying G' values (e.g., 10–50 kPa) due to differences in:

- Fiber Morphology: Thicker fibers (observed via SEM) correlate with lower G', while entangled nanofibers (e.g., Fmoc-3,5F-Phe) yield higher stiffness.

- Fluorine vs. Iodine Effects: Iodine’s larger atomic radius may weaken π-π interactions compared to fluorine-substituted analogs. Standardizing gelation protocols (e.g., fixed solvent ratios, temperature) and using atomic force microscopy (AFM) for nanoscale mechanics can resolve discrepancies .

Q. What advanced computational models are suitable for predicting π-π interactions in this compound assemblies?

Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model stacking distances and interaction energies. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and electronic properties. Comparative studies with Fmoc-3,4F-Phe reveal that iodine’s polarizability enhances van der Waals forces but reduces directional hydrogen bonding .

Methodological Considerations

Q. How should researchers handle solubility challenges for this compound in aqueous solutions?

- Solubilization: Pre-dissolve in DMSO (100 mg/mL) with sonication (30 min, 37°C).

- Buffer Compatibility: Dilute in PBS (pH 7.4) containing 0.1% Tween-20 to prevent aggregation.

- Critical Micelle Concentration (CMC): Determine via fluorescence spectroscopy using pyrene as a probe .

Q. What safety protocols are essential when working with iodinated tyrosine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。